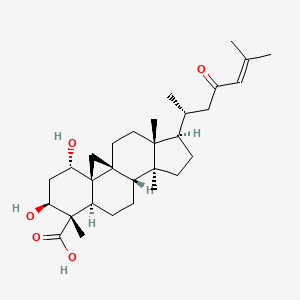
花园酸B
描述
Gardenolic acid B is a natural compound isolated from the flowers of Gardenia jasminoides ellis . It shows promising hepatoprotective effects on nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells . It also shows significant effects on terminating early pregnancy in rats .
Synthesis Analysis
The synthesis of Gardenolic acid B has been studied in the context of fertility regulation . It was found that Gardenolic acid B is one of the active components isolated from the flowers of Gardenia jasminoides .
Molecular Structure Analysis
The molecular formula of Gardenolic acid B is C30H46O5 . Its molecular weight is 486.69 g/mol . The IUPAC name is (1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid .
Physical and Chemical Properties Analysis
Gardenolic acid B is a powder . It has a density of 1.2±0.1 g/cm3 . Its boiling point is 639.8±55.0 °C at 760 mmHg . The flash point is 354.8±28.0 °C .
科学研究应用
保肝作用
花园酸B在保护肝细胞免受损伤方面显示出可喜的结果。 研究表明它在减轻呋喃妥因诱导的人肝来源Hep G2细胞的细胞毒性方面有效 。这表明它在开发治疗肝病的药物或作为保护肝功能的补充剂方面具有潜在的应用价值。
生育调节
研究表明,this compound在传统中医中被用于避孕 。 它对动物模型早期妊娠的终止具有显著效果,表明它有可能成为开发非侵入式避孕方法的先导化合物 .
化妆品行业应用
化妆品行业正越来越多地转向天然化合物来进行产品配方。 This compound由于其天然来源和潜在的生物活性,可以被研究用于护肤产品,特别是如果它具有抗氧化或护肤特性 .
环境应用
This compound的天然来源表明它可以被考虑用于环境友好型应用。 可以探索它在绿色化学中的潜在作用,尤其是在需要天然和可生物降解化合物的过程中 .
食品工业应用
有机酸被广泛用作食品保存中的抗菌剂。 虽然目前还没有直接证据表明this compound在食品工业中的应用,但它与其他有机酸的结构关系表明它有可能作为一种天然防腐剂来增强食品安全和保质期 .
安全和危害
The safety data sheet for Gardenolic acid B suggests that in case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes . If skin contact occurs, flush skin with plenty of water while removing contaminated clothing and shoes . In case of ingestion, do not induce vomiting . If inhaled, remove to fresh air immediately .
未来方向
The future directions of research on Gardenolic acid B could involve further investigation into its hepatoprotective effects and its potential use in terminating early pregnancies . Additionally, more research is needed to fully understand its synthesis, chemical reactions, and mechanism of action .
作用机制
Target of Action
Gardenolic Acid B has been found to have promising hepatoprotective effects on nitrofurantoin-induced cytotoxicity in human liver-derived Hep G2 cells . It also shows significant effects on terminating early pregnancy in rats
Mode of Action
It is known to exhibit hepatoprotective effects, suggesting it may interact with cellular targets in the liver to mitigate damage . Additionally, it has been found to terminate early pregnancy in rats, indicating a potential interaction with reproductive system targets .
Biochemical Pathways
Given its observed effects, it is likely that it interacts with pathways related to liver function and reproductive processes .
Result of Action
Gardenolic Acid B has been observed to have hepatoprotective effects, suggesting it may help protect liver cells from damage . It also has significant effects on terminating early pregnancy in rats . These results indicate that Gardenolic Acid B can have substantial molecular and cellular effects.
属性
IUPAC Name |
(1S,3S,4S,6S,7S,8R,11S,12S,15R,16R)-4,6-dihydroxy-7,12,16-trimethyl-15-[(2R)-6-methyl-4-oxohept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O5/c1-17(2)13-19(31)14-18(3)20-9-10-27(5)21-7-8-22-28(6,25(34)35)23(32)15-24(33)30(22)16-29(21,30)12-11-26(20,27)4/h13,18,20-24,32-33H,7-12,14-16H2,1-6H3,(H,34,35)/t18-,20-,21+,22+,23+,24+,26-,27+,28+,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYDGCKGPQOMOK-SESPQYOESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC2(C1(CCC34C2CCC5C3(C4)C(CC(C5(C)C(=O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)C=C(C)C)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)[C@H](C[C@@H]([C@@]5(C)C(=O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gardenolic acid B and where is it found?
A1: Gardenolic acid B is a cycloartane triterpenoid found in the fruits of the Gardenia jasminoides Ellis plant. [] It was first isolated from Gardenia jasminoides Ellis along with its structural isomer, Gardenolic acid A. [] It has also been identified in Kleinhovia hospita, a plant known for its medicinal properties. []
Q2: What are the potential medicinal applications of Gardenolic acid B?
A2: While research is ongoing, Gardenolic acid B has shown promising neuroprotective effects in vitro. [] Additionally, structurally similar cycloartane triterpenoids isolated alongside Gardenolic acid B from Kleinhovia hospita demonstrated hepatoprotective effects against chemically induced liver injury in human cell lines. [] Further investigation is needed to determine its specific mechanisms of action and potential therapeutic applications.
Q3: Are there any known structural differences between Gardenolic acid A and Gardenolic acid B?
A3: While both Gardenolic acid A and B are cycloartane triterpenoids, they differ in the position of a double bond within their structures. This difference, despite seeming minor, could potentially impact their biological activity and interactions with other molecules. [] Further research is required to fully elucidate the structure-activity relationships of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



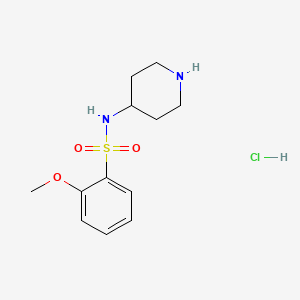
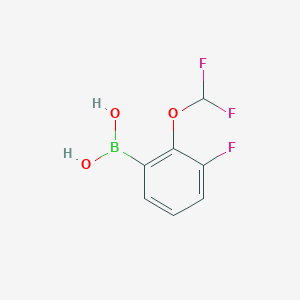
![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)
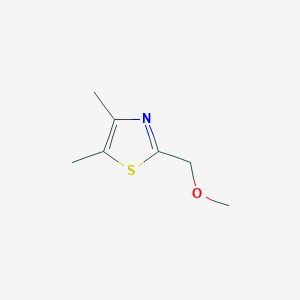


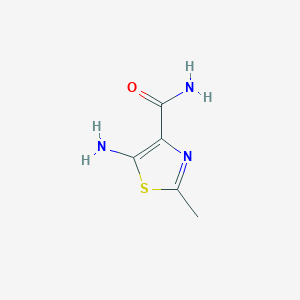


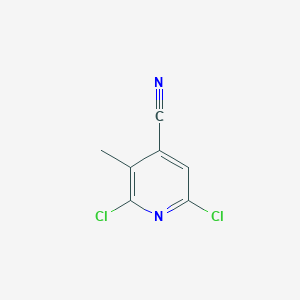
![Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B1499749.png)

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)
